N-(3-methylbutyl)-6-(4-morpholinylsulfonyl)-2-pyridin-4-yl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutyl)-6-(4-morpholinylsulfonyl)-2-pyridin-4-yl-4-quinolinecarboxamide is a member of quinolines.
Scientific Research Applications
ATM Kinase Inhibition
A series of 3-quinoline carboxamides, including compounds structurally related to N-(3-methylbutyl)-6-(4-morpholinylsulfonyl)-2-pyridin-4-yl-4-quinolinecarboxamide, have been identified as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These inhibitors, due to their selective nature and suitable pharmacokinetic properties, are useful for probing ATM inhibition in vivo, especially in combination with DNA strand-break inducing agents like irinotecan for disease models (Degorce et al., 2016).
Antitubercular Activity
Novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones, which share structural similarities with the compound of interest, have shown promising in vitro antimycobacterial activity. These compounds were synthesized through a diversity-oriented approach and evaluated against Mycobacterium tuberculosis. The significant antitubercular agents among them highlight the potential of these chemical structures in treating tuberculosis (Kantevari et al., 2011).
Fluorescent Anion Sensing
Dicationic derivatives of N,N'-bis(quinolyl)pyridine-2,6-dicarboxamide, which bear resemblance to the target compound, have been synthesized and characterized for their fluorescent anion sensing capabilities in water. These compounds exhibit efficient fluorescence quenching by various anions, indicating potential applications in detecting and quantifying anions in aqueous environments (Dorazco‐González et al., 2014).
Ionic Liquid Synthesis
In the synthesis of ionic liquids, related compounds have been prepared via Lewis acid-catalyzed aminolysis of epoxides. These processes, using environmentally friendly conditions, contribute to the development of new classes of ionic liquids with potential applications in various industrial and scientific fields (Fringuelli et al., 2004).
Synthesis of Antineoplastic Agents
Synthesis of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, structurally related to the target compound, has been shown to result in potent inhibitors of ribonucleotide reductase activity. These compounds demonstrate significant antineoplastic activity, particularly against L1210 leukemia in vivo (Liu et al., 1996).
Properties
Molecular Formula |
C24H28N4O4S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-(3-methylbutyl)-6-morpholin-4-ylsulfonyl-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H28N4O4S/c1-17(2)5-10-26-24(29)21-16-23(18-6-8-25-9-7-18)27-22-4-3-19(15-20(21)22)33(30,31)28-11-13-32-14-12-28/h3-4,6-9,15-17H,5,10-14H2,1-2H3,(H,26,29) |
InChI Key |
GBMKCXVVOWPVLC-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CC=NC=C4 |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CC=NC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.